molecular formula C10H12N2O B1401950 3-(Pyrrolidin-1-yl)isonicotinaldehyde CAS No. 1707365-70-5

3-(Pyrrolidin-1-yl)isonicotinaldehyde

Cat. No.: B1401950
CAS No.: 1707365-70-5
M. Wt: 176.21 g/mol
InChI Key: CIZOPDXGVUCSRV-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-yl)isonicotinaldehyde is a chemical compound that features a pyrrolidine ring attached to an isonicotinaldehyde moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both the pyrrolidine and isonicotinaldehyde groups endows the molecule with unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-1-yl)isonicotinaldehyde typically involves the reaction of isonicotinaldehyde with pyrrolidine under controlled conditions. One common method is the nucleophilic addition of pyrrolidine to the aldehyde group of isonicotinaldehyde, followed by cyclization to form the pyrrolidine ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(Pyrrolidin-1-yl)isonicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: 3-(Pyrrolidin-1-yl)isonicotinic acid.

    Reduction: 3-(Pyrrolidin-1-yl)isonicotinalcohol.

    Substitution: Various substituted pyrrolidine derivatives depending on the substituent used.

Scientific Research Applications

3-(Pyrrolidin-1-yl)isonicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-yl)isonicotinaldehyde involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle that serves as a building block for many bioactive compounds.

    Isonicotinaldehyde: A precursor in the synthesis of various pharmaceuticals and agrochemicals.

    Pyrrolidinone: Known for its use in the synthesis of pharmaceuticals and as a solvent in industrial applications.

Uniqueness of 3-(Pyrrolidin-1-yl)isonicotinaldehyde: The combination of the pyrrolidine ring and the isonicotinaldehyde moiety in this compound provides a unique chemical structure that offers distinct reactivity and potential biological activity. This dual functionality makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3-pyrrolidin-1-ylpyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-8-9-3-4-11-7-10(9)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZOPDXGVUCSRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CN=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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